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Application Notes: MART-1 (27-35) Peptide in Cancer Immunotherapy

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Compound of Interest		
Compound Name:	MART-1 (27-35) (human)	
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Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and a majority of melanomas.[1] The peptide fragment spanning amino acids 27-35, with the sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 MHC class I molecule.[2][3] This specificity makes MART-1 (27-35) a key target in the development of immunotherapies for melanoma.[4] Its applications range from peptide-based vaccines to the generation and monitoring of tumor-specific T-cells for adoptive cell therapy.

Key Applications

- Cancer Vaccines: The MART-1 (27-35) peptide is a component of cancer vaccines designed to elicit a specific anti-tumor immune response.[4] These vaccines are often administered with adjuvants, such as Incomplete Freund's Adjuvant (IFA), to enhance immunogenicity.[2]
 [5] Clinical trials have evaluated MART-1 peptide vaccines, alone or in combination with other melanoma antigens like gp100, to stimulate the patient's immune system to recognize and attack tumor cells.[6][7][8] Modified versions of the peptide, such as MART-1 (26-35, 27L), have been developed to increase binding affinity to HLA-A*0201 and improve immunogenicity.[1][8]
- Adoptive Cell Therapy (ACT): MART-1 (27-35) is crucial for developing ACT strategies.



- Tumor-Infiltrating Lymphocytes (TILs): It is used to identify and expand melanoma-specific
 TILs ex vivo before re-infusion into the patient.[9]
- TCR-engineered T-cells: T-cells can be genetically engineered to express a T-cell receptor (TCR) with high avidity for the MART-1 (27-35) peptide presented on HLA-A*0201.[10][11] These engineered T-cells can recognize and kill melanoma cells.[10] Clinical trials have demonstrated that ACT using T-cells specific for MART-1 can lead to tumor regression in some patients with metastatic melanoma.[11]
- In Vitro T-Cell Stimulation and Research: The peptide is widely used in research to stimulate
 and expand human MART-1-specific CD8+ T-cells from peripheral blood mononuclear cells
 (PBMCs) of HLA-A*0201-positive healthy donors and melanoma patients.[12][2] These
 expanded T-cells are invaluable for:
 - Studying the fundamentals of T-cell activation and tumor cell recognition.
 - Evaluating the cytotoxicity of T-cells against melanoma cell lines.[14]
 - Screening for agents that can enhance T-cell recognition of tumors.[15]
- Immune Monitoring: Researchers use MART-1 (27-35) peptides in immunological assays to monitor the development of anti-tumor T-cell responses in patients undergoing immunotherapy.[5][7] Techniques like ELISPOT and HLA-peptide tetramer staining allow for the quantification of MART-1-specific T-cells in patient blood samples, providing a measure of the vaccine's or therapy's effectiveness.[5][7][16] An increase in the frequency of these T-cells can correlate with positive clinical outcomes.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on MART-1 peptidebased immunotherapy.

Table 1: Clinical and Immune Response to MART-1 Peptide Vaccination



Trial/Study Reference	Patient Cohort	Vaccine Compositio n	Immune Response Metric	Results	Clinical Outcome
Phase I Trial[5]	25 high-risk resected melanoma patients	MART-1 (27- 35) peptide with Incomplete Freund's Adjuvant	IFN-y release by ELISA	10 of 22 patients showed an immune response.	Immune response correlated with prolonged relapse-free survival.
Phase I Trial[5]	25 high-risk resected melanoma patients	MART-1 (27- 35) peptide with Incomplete Freund's Adjuvant	ELISPOT assay	12 of 20 patients showed an immune response.	9 of 25 patients relapsed with a median of 16 months follow-up.
ECOG E1696 Trial[6]	75 metastatic melanoma patients with complete data	Multi-epitope vaccine including MART-1 (27- 35)	ELISPOT assay	CD8 T-cell responses to one or more antigens were invoked in 35% of subjects.	ELISPOT responses were associated with prolongation in median survival.
Pilot Trial[7]	7 assessable stage IV melanoma patients	Melan- A/MART- 1:26-35(27L) and gp100 peptides with IFN-α	HLA/peptide tetramer staining	Increased frequency of peptide-specific CD8+T-cells post-vaccination.	2 patients had stable disease (13+ and 24+ months).

| Phase I/II Trial[4] | Metastatic melanoma patients | Melan-A/MART-1 peptide vaccine with IL-12 | Not specified | 8 patients exhibited increased specific immunity post-vaccine. | 6 of the 8 immune responders displayed some degree of clinical response. |



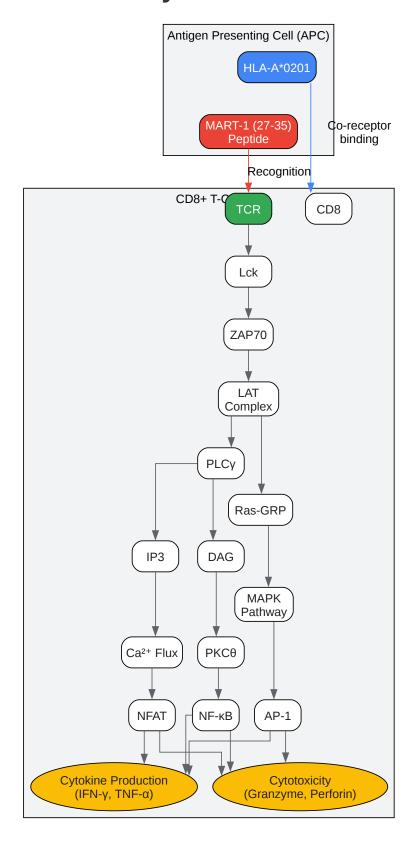
Table 2: In Vitro Cytotoxicity of MART-1 Specific T-Cells

Study Reference	Effector Cells	Target Cells	Assay	Key Finding
Rivoltini et al. (2000)[14]	T-cells stimulated with native MART-1 (27- 35) vs. superagonist 1L variant	T2 cells pulsed with MART-1 (27-35) peptide	4-h 51Cr- release	T-cells generated with the 1L variant showed significantly higher lytic activity at lower peptide concentrations compared to T- cells generated with the native peptide.
Rivoltini et al. (2000)[14]	T-cells stimulated with native MART-1 (27-35) vs. superagonist 1L variant	501mel melanoma cell line (endogenous MART-1)	4-h 51Cr-release	At a 20:1 E:T ratio, anti-1L T- cells achieved ~60% specific lysis, while anti- native T-cells achieved ~30% lysis.
Johnson et al. (2009)[10]	T-cells transduced with MART-1:27-35 TCR	HLA-A0201 positive melanomas	IFN-y secretion co-culture	TCR transduced T-cells secreted significant amounts of IFN- y.

| Johnson et al. (2009)[10] | T-cells transduced with MART-1:27-35 TCR | HLA-A0201 positive tumors | Cytotoxicity Assay | TCR transduced T-cells could efficiently kill HLA-A*0201 positive tumors. |



Visualizations: Pathways and Workflows



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Caption: TCR signaling upon recognition of MART-1 (27-35) on HLA-A*0201.

Caption: Workflow for in vitro stimulation and analysis of MART-1 T-cells.

Caption: Logical relationships of MART-1 based immunotherapies.

Experimental Protocols

Protocol 1: In Vitro Stimulation of MART-1 (27-35)-Specific T-Cells from PBMCs

This protocol describes a general method for inducing and expanding MART-1-specific CTLs from patient or healthy donor PBMCs.[2][17]

Materials:

- Heparinized whole blood from an HLA-A*0201 positive donor.
- Ficoll-Paque PLUS.
- RPMI 1640 medium supplemented with 10% human AB serum, L-glutamine, and penicillinstreptomycin.
- MART-1 (27-35) peptide (AAGIGILTV), sterile, 1 mM in DMSO.[12]
- Recombinant human Interleukin-2 (rhIL-2).
- 96-well round-bottom plates.

Methodology:

- PBMC Isolation: Isolate PBMCs from heparinized blood by Ficoll-Paque density gradient centrifugation. Wash the cells three times with PBS and resuspend in culture medium.
- T-Cell Stimulation (Day 0): Plate 2 x 105 PBMCs per well in a 96-well round-bottom plate.
 Add MART-1 (27-35) peptide to a final concentration of 1-10 μM.[2]
- Cytokine Addition: On day 1, add rhIL-2 to each well to a final concentration of 50 U/mL.[17]

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- Culture Maintenance: Every 3-4 days, replenish the culture by removing half the medium and adding fresh medium containing rhIL-2 (50 U/mL).
- Restimulation (Weekly): After 7 days, harvest the cells. For restimulation, use autologous PBMCs (irradiated to prevent proliferation) pulsed with the MART-1 (27-35) peptide (1 μM) as antigen-presenting cells. Co-culture the expanded T-cells with these peptide-pulsed APCs.[2]
- Expansion: Repeat the restimulation cycle weekly for 2-4 weeks to expand the population of MART-1-specific T-cells.
- Analysis: After expansion, the T-cell population can be analyzed for specificity and function using ELISPOT, cytotoxicity assays, or tetramer staining.

Protocol 2: Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-cells to lyse target cells expressing the MART-1 antigen.[14][18]

Materials:

- Expanded MART-1-specific effector T-cells.
- Target cells: T2 cells (TAP-deficient, HLA-A0201+) or a MART-1+, HLA-A0201+ melanoma cell line.[18]
- MART-1 (27-35) peptide and an irrelevant control peptide.
- 51Cr-sodium chromate solution.
- 96-well V-bottom plates.
- Gamma counter.

Methodology:

Target Cell Preparation:



- Harvest target cells (e.g., T2 cells) and resuspend at 1 x 106 cells/mL.
- \circ Label the cells by incubating with 100 μ Ci of 51Cr for 60-90 minutes at 37°C, with occasional mixing.
- Wash the labeled cells three times with culture medium to remove excess 51Cr.
- Resuspend the cells at 1 x 105 cells/mL.
- If using T2 cells, pulse them with 1 μM of MART-1 (27-35) peptide or a control peptide during the final wash step.[18]
- Assay Setup:
 - Plate 5,000 labeled target cells (50 μL) into each well of a 96-well V-bottom plate.
 - Add effector T-cells in 100 μL at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[18]
 - Prepare control wells:
 - Spontaneous Release: Target cells with medium only (150 μL total volume).
 - Maximum Release: Target cells with 100 μL of 2% Triton X-100.
- Incubation: Centrifuge the plate briefly (100 x g, 1 min) to pellet the cells and initiate contact, then incubate for 4 hours at 37°C.[14]
- Supernatant Collection: After incubation, centrifuge the plate (200 x g, 5 min). Carefully collect 50-100 μL of supernatant from each well.
- Counting: Measure the radioactivity (counts per minute, CPM) in the collected supernatant using a gamma counter.
- Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis =
 [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
 Release)] x 100



Protocol 3: IFN-y ELISPOT Assay

This protocol quantifies the number of MART-1-specific T-cells based on their secretion of Interferon-gamma (IFN-y) upon antigen recognition.[5][7]

Materials:

- Human IFN-y ELISPOT kit (containing capture and detection antibodies).
- PVDF-membrane 96-well plates.
- Effector cells (PBMCs or expanded T-cells).
- Stimulator cells: T2 cells or irradiated PBMCs.
- MART-1 (27-35) peptide.
- Phytohemagglutinin (PHA) as a positive control.
- Culture medium.

Methodology:

- Plate Coating: Coat the ELISPOT plate wells with anti-IFN-y capture antibody overnight at 4°C.
- Blocking: Wash the plate with sterile PBS and block with culture medium containing 10% serum for 1-2 hours at 37°C.
- Cell Plating:
 - · Remove the blocking solution.
 - Add effector cells (e.g., 2 x 105 PBMCs) to each well.
 - Add stimulator cells (e.g., 1 x 105 T2 cells) pulsed with 10 μM MART-1 (27-35) peptide.
 - Negative Control: Effector cells with unpulsed stimulator cells.



- Positive Control: Effector cells stimulated with PHA.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Detection:
 - Wash away the cells.
 - Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate and add streptavidin-alkaline phosphatase (or similar enzyme conjugate).
 Incubate for 1 hour.
 - Wash thoroughly and add the substrate solution (e.g., BCIP/NBT).
- Analysis: Allow spots to develop (15-30 minutes). Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-y secreting cell.

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